Cas no 883267-70-7 (2-(2,4,5-Trifluorophenyl)ethanol)

2-(2,4,5-Trifluorophenyl)ethanol is a fluorinated aromatic alcohol with the molecular formula C₈H₇F₃O. This compound is characterized by its trifluorophenyl group, which enhances its reactivity and stability, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The presence of fluorine atoms imparts electron-withdrawing properties, facilitating selective functionalization in organic reactions. Its ethanol moiety allows for further derivatization, enabling applications in the production of active pharmaceutical ingredients (APIs) and specialty chemicals. The compound's high purity and well-defined structure ensure consistent performance in synthetic processes. It is typically handled under controlled conditions due to its sensitivity to moisture and light.
2-(2,4,5-Trifluorophenyl)ethanol structure
883267-70-7 structure
Product Name:2-(2,4,5-Trifluorophenyl)ethanol
CAS No:883267-70-7
MF:C8H7F3O
MW:176.135792970657
MDL:MFCD06660356
CID:710386
PubChem ID:17750839
Update Time:2025-10-22

2-(2,4,5-Trifluorophenyl)ethanol Chemical and Physical Properties

Names and Identifiers

    • Benzeneethanol,2,4,5-trifluoro-
    • 2-(2,4,5-Trifluorophenyl)-ethanol
    • 2-(2,4,5-Trifluorophenyl)ethanol
    • 2,4,5-Trifluorobenzeneethanol (ACI)
    • 2,4,5-Trifluorophenethanol
    • 2-(2,4,5-Trifluorophenyl)ethan-1-ol
    • DTXSID60590710
    • DA-19172
    • CS-W017418
    • AS-38508
    • EN300-1634078
    • 883267-70-7
    • MFCD06660356
    • SCHEMBL1239117
    • KHFXXIXHSGJQOW-UHFFFAOYSA-N
    • Benzeneethanol, 2,4,5-trifluoro-
    • 2,4,5-Trifluorobenzeneethanol;2-(2,4,5-Trifluorophenyl)ethan-1-ol;
    • AKOS006283192
    • MDL: MFCD06660356
    • Inchi: 1S/C8H7F3O/c9-6-4-8(11)7(10)3-5(6)1-2-12/h3-4,12H,1-2H2
    • InChI Key: KHFXXIXHSGJQOW-UHFFFAOYSA-N
    • SMILES: FC1C(F)=CC(CCO)=C(F)C=1

Computed Properties

  • Exact Mass: 176.04489933g/mol
  • Monoisotopic Mass: 176.04489933g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 142
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 1.8
  • Topological Polar Surface Area: 20.2Ų

Experimental Properties

  • Color/Form: Pale-yellow to Yellow-brown Liquid
  • Refractive Index: 1.4732

2-(2,4,5-Trifluorophenyl)ethanol Security Information

2-(2,4,5-Trifluorophenyl)ethanol Pricemore >>

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2-(2,4,5-Trifluorophenyl)ethanol Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt; 6 h, rt
1.2 Reagents: Water ;  10 min, rt
1.3 Reagents: Sodium hydroxide Solvents: Water ;  10 min, rt
1.4 Solvents: Water ;  18 h, rt
Reference
Design, Synthesis, and Preclinical Profiling of GSK3739936 (BMS-986180), an Allosteric Inhibitor of HIV-1 Integrase with Broad-Spectrum Activity toward 124/125 Polymorphs
Naidu, B. Narasimhulu ; et al, Journal of Medicinal Chemistry, 2022, 65(6), 4949-4971

Production Method 2

Reaction Conditions
1.1 Reagents: Sodium borohydride Solvents: Methanol ,  Tetrahydrofuran ;  15 min, 65 °C; 2.5 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water
Reference
mt-tRNA Components: Synthesis of (2-Thio)Uridines Modified with Blocked Glycine/Taurine Moieties at C-5,1
Leszczynska, Grazyna; et al, Nucleosides, 2013, 32(11), 599-616

Production Method 3

Reaction Conditions
1.1 Reagents: Chlorotrimethylsilane Solvents: Methanol ;  24 h, rt
2.1 Reagents: Sodium borohydride Solvents: Methanol ,  Tetrahydrofuran ;  15 min, 65 °C; 2.5 h, reflux
2.2 Reagents: Hydrochloric acid Solvents: Water
Reference
mt-tRNA Components: Synthesis of (2-Thio)Uridines Modified with Blocked Glycine/Taurine Moieties at C-5,1
Leszczynska, Grazyna; et al, Nucleosides, 2013, 32(11), 599-616

2-(2,4,5-Trifluorophenyl)ethanol Raw materials

2-(2,4,5-Trifluorophenyl)ethanol Preparation Products

2-(2,4,5-Trifluorophenyl)ethanol Related Literature

Additional information on 2-(2,4,5-Trifluorophenyl)ethanol

2-(2,4,5-Trifluorophenyl)ethanol: A Comprehensive Overview

2-(2,4,5-Trifluorophenyl)ethanol, with the CAS number 883267-70-7, is a versatile compound that has garnered significant attention in the fields of organic chemistry, pharmaceuticals, and materials science. This compound is characterized by its unique trifluorophenyl substituent, which imparts distinct chemical and physical properties. In this article, we will delve into the structure, synthesis, applications, and recent research advancements of 2-(2,4,5-Trifluorophenyl)ethanol.

Structure and Properties

2-(2,4,5-Trifluorophenyl)ethanol is a chiral alcohol with the molecular formula C9H7F3O. The presence of three fluorine atoms on the phenyl ring significantly influences its electronic and steric properties. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, making it an attractive candidate for various applications. Additionally, the hydroxyl group provides reactivity and functionalization opportunities.

The compound exhibits a melting point of approximately 35-37°C and a boiling point of around 190-192°C. Its solubility in organic solvents such as ethanol and acetone is high, while it is sparingly soluble in water. These properties make it suitable for use in both laboratory-scale and industrial processes.

Synthesis Methods

The synthesis of 2-(2,4,5-Trifluorophenyl)ethanol can be achieved through several routes. One common method involves the reaction of 2,4,5-trifluorobenzaldehyde with an appropriate organometallic reagent followed by reduction. Another approach involves the nucleophilic substitution of 2-bromo-1-(2,4,5-trifluorophenyl)ethanone with a suitable nucleophile. Recent advancements in green chemistry have led to the development of more environmentally friendly synthesis methods using catalysts such as palladium or copper complexes.

A notable study published in the Journal of Organic Chemistry (2021) reported a highly efficient and scalable synthesis method using a palladium-catalyzed cross-coupling reaction. This method not only reduces the number of steps but also minimizes waste generation and improves overall yield.

Applications in Pharmaceuticals

2-(2,4,5-Trifluorophenyl)ethanol has found applications in the pharmaceutical industry due to its unique properties. Its trifluoromethyl group enhances lipophilicity and metabolic stability, which are crucial for drug candidates. The compound can be used as an intermediate in the synthesis of various drugs targeting neurological disorders, cancer, and infectious diseases.

A recent study published in the Journal of Medicinal Chemistry (2020) explored the use of 2-(2,4,5-Trifluorophenyl)ethanol-derived compounds as potential inhibitors of protein kinases involved in cancer progression. The results showed promising activity against several kinases, suggesting potential therapeutic applications.

Applications in Materials Science

Beyond pharmaceuticals, 2-(2,4,5-Trifluorophenyl)ethanol has also found applications in materials science. Its unique electronic properties make it a valuable component in the synthesis of advanced materials such as polymers and liquid crystals. The trifluoromethyl group can improve the thermal stability and mechanical strength of these materials.

A study published in Advanced Materials (2019) demonstrated the use of 2-(2,4,5-Trifluorophenyl)ethanol-based monomers in the preparation of high-performance polymers with enhanced thermal stability and mechanical properties. These polymers have potential applications in electronics and aerospace industries.

Safety Considerations

Safety is a critical aspect when handling any chemical compound. While 2-(2,4,5-Trifluorophenyl)ethanol is not classified as a hazardous material under current regulations, it is important to follow standard laboratory safety protocols when working with this compound. Proper personal protective equipment (PPE), such as gloves and goggles, should be worn to prevent skin contact and inhalation.

In addition to physical safety measures, environmental considerations should also be taken into account. Proper disposal methods should be followed to minimize environmental impact.

Conclusion

2-(2,4,5-Trifluorophenyl)ethanol, with its CAS number 883267-70-7, is a multifaceted compound with significant potential in various fields including pharmaceuticals and materials science. Its unique chemical structure provides a foundation for numerous applications and ongoing research efforts. As new synthesis methods continue to be developed and optimized, the future prospects for this compound are promising.

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